molecular formula C10H7N5S B12113654 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine CAS No. 646998-74-5

2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine

Cat. No.: B12113654
CAS No.: 646998-74-5
M. Wt: 229.26 g/mol
InChI Key: SWKBJHHAFZQSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine is a heterocyclic compound that contains both thiophene and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazole-pyrazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, while nucleophilic substitution can take place at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated thiophene derivatives or substituted pyrazines.

Scientific Research Applications

2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The triazole ring can coordinate with metal ions, enhancing its biological activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further contributing to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
  • 2,5-Di(thiophen-2-yl)benzene-1,4-diamine
  • 2,6-Di(thiophen-2-yl)-1,5-dihydrodipyrrolopyrazine

Uniqueness

2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine is unique due to the presence of both thiophene and triazole rings, which confer distinct electronic and steric properties. This combination allows for versatile chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable target for further research and development.

Properties

CAS No.

646998-74-5

Molecular Formula

C10H7N5S

Molecular Weight

229.26 g/mol

IUPAC Name

2-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)pyrazine

InChI

InChI=1S/C10H7N5S/c1-2-8(16-5-1)10-13-9(14-15-10)7-6-11-3-4-12-7/h1-6H,(H,13,14,15)

InChI Key

SWKBJHHAFZQSSP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=NN2)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.